1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole
Description
1-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole is a triazole derivative featuring a 3,5-bis(trifluoromethyl)phenyl group at position 1, a methyl group at position 5, and a nitro group at position 2.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitrotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6N4O2/c1-5-9(21(22)23)18-19-20(5)8-3-6(10(12,13)14)2-7(4-8)11(15,16)17/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHHHHGBXIIWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds have been used as catalysts in biochemical reactions .
Mode of Action
Related compounds have been shown to act as catalysts, facilitating chemical reactions .
Biochemical Pathways
Similar compounds have been used in the production of enantiomerically enriched intermediates .
Result of Action
Related compounds have been used to facilitate chemical reactions, suggesting that this compound may have similar effects .
Action Environment
Similar compounds have been shown to be stable under various conditions .
Biological Activity
1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole (CAS No. 477890-14-5) is a triazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. The compound's molecular formula is C11H6F6N4O2, with a molecular weight of 340.18 g/mol. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential applications in drug development.
Anticancer Activity
Several studies have investigated the anticancer potential of triazole derivatives, including this compound. Research indicates that triazoles exhibit varying degrees of cytotoxicity against different cancer cell lines.
In Vitro Studies
A study conducted by the National Cancer Institute (NCI) evaluated various triazole derivatives for their anticancer activity. The results indicated that some derivatives exhibited moderate activity against melanoma, colon cancer, and breast cancer cell lines. Specifically, compounds with structural features similar to this compound showed promising results in inhibiting tumor growth .
| Compound | Disease Type | Cell Line | Log GI50 |
|---|---|---|---|
| 25 | Colon Cancer | KM12 | -5.43 |
| Melanoma | SK-MEL-5 | -5.55 | |
| Breast Cancer | MDA-MB-468 | -5.70 |
The above table summarizes the GI50 values for selected triazole derivatives against various cancer cell lines. A negative log GI50 indicates higher potency in inhibiting cell growth .
Antibacterial Activity
In addition to its anticancer properties, this compound has been explored for antibacterial activity. Triazoles are known to possess antimicrobial properties due to their ability to disrupt cellular processes in bacteria.
Case Studies
Research has shown that triazoles can inhibit the growth of various bacterial strains. For instance, studies have demonstrated that certain triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve interference with bacterial DNA synthesis and cell wall integrity.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives can often be correlated with their structural features. The presence of trifluoromethyl groups in the phenyl ring has been associated with enhanced potency against various biological targets. SAR studies indicate that modifications to the triazole core can lead to improved pharmacological profiles .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Electron-Withdrawing Effects: The nitro group in the target compound likely increases acidity at adjacent positions compared to amino (2t) or methylthio () analogs.
- Lipophilicity : Trifluoromethyl groups dominate hydrophobicity, but pyridine () or methoxy substituents () modulate solubility.
- Stability : Triazoles with nitro groups (target compound) are resistant to ring-opening or rearrangement under catalytic conditions, as shown in indole formation studies .
Q & A
Basic Research Questions
Q. How can the synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole be optimized under varying catalytic conditions?
- Methodology : Utilize nucleophilic substitution or cycloaddition reactions with nitro-functionalized precursors. For example, refluxing 4-amino-triazole derivatives with nitro-substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) can yield nitro-triazole products. Catalyst screening (e.g., Ru porphyrins for regioselective cyclization) and solvent polarity adjustments (e.g., DMF vs. THF) can optimize yields .
- Data Validation : Monitor reaction progress via TLC and characterize intermediates via H/C NMR to confirm nitro-group positioning and purity .
Q. What computational methods are suitable for predicting the electronic properties of this triazole derivative?
- Methodology : Apply density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to model electron density, frontier molecular orbitals, and nitro-group effects on reactivity. Use Gaussian or ORCA software with basis sets like 6-31G(d,p) for accuracy .
- Contradiction Handling : If experimental spectroscopic data (e.g., UV-Vis absorption) deviates from DFT predictions, recalibrate exchange-correlation functionals (e.g., include exact-exchange terms) to improve agreement .
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?
- Methodology : Grow crystals via slow evaporation in dichloromethane/hexane. Use SHELXL for refinement, focusing on anisotropic displacement parameters for nitro and trifluoromethyl groups. Validate geometry with WinGX/ORTEP to ensure bond angles and torsion angles align with triazole ring planarity .
- Error Mitigation : Address twinning or disorder by applying restraints to trifluoromethyl groups during refinement .
Advanced Research Questions
Q. What mechanistic insights explain the stability of the nitro group in 1,2,3-triazole derivatives under reductive conditions?
- Methodology : Perform controlled reduction experiments (e.g., H/Pd-C) and monitor intermediates via LC-MS. Compare with DFT-calculated reaction pathways to identify kinetic barriers protecting the nitro group. Use isotopic labeling (N-nitrogen) to track nitro-group retention .
- Contradiction Analysis : If unexpected byproducts arise (e.g., denitration), probe solvent effects (protic vs. aprotic) on transition states .
Q. How does the trifluoromethyl group influence bioactivity in structure-activity relationship (SAR) studies?
- Methodology : Synthesize analogs with -CF replaced by -Cl or -CH. Test inhibitory activity against target enzymes (e.g., kinases) via fluorescence-based assays. Use molecular docking (AutoDock Vina) to correlate substituent hydrophobicity with binding affinity .
- Data Interpretation : If -CF analogs show lower IC values despite higher lipophilicity, analyze steric clashes in docking poses to refine SAR models .
**What strategies improve solubility of this hydrophobic triazole in aqueous media for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
